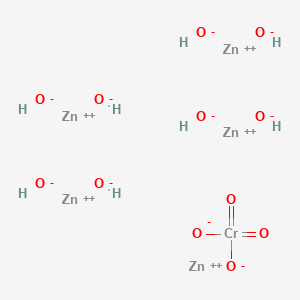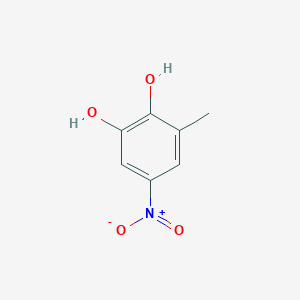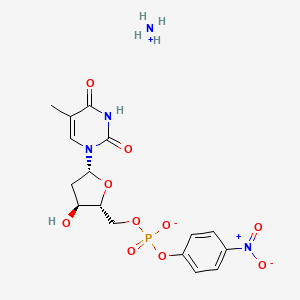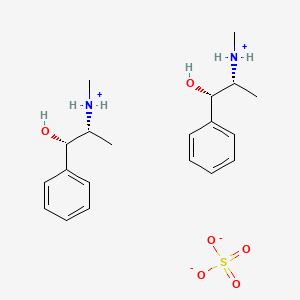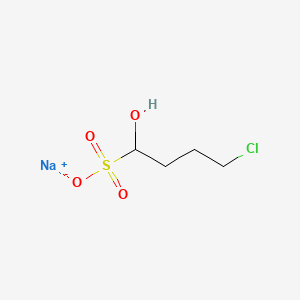
4-クロロ-1-ヒドロキシブタン-1-スルホン酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium 4-chloro-1-hydroxybutane-1-sulfonate: is an organic compound with the molecular formula C4H8ClNaO4S and a molecular weight of 210.61 g/mol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
科学的研究の応用
Chemistry:
Buffering Agent: Sodium 4-chloro-1-hydroxybutane-1-sulfonate is used as a buffering agent in biochemical and molecular biology experiments due to its stable pH properties.
Electrophoresis: It is used as a buffer in protein and nucleic acid electrophoresis.
Biology and Medicine:
Antitumor Research: The compound is used to synthesize and study antitumor activity of novel tetrahydro-β-carboline derivatives as KSP inhibitors.
Industry:
作用機序
Target of Action
Sodium 4-chloro-1-hydroxybutane-1-sulfonate is a chemical compound used in the synthesis of various pharmaceutical agents The primary targets of Sodium 4-chloro-1-hydroxybutane-1-sulfonate are not explicitly mentioned in the available resources
Mode of Action
It is known to be used in the synthesis of novel tetrahydro-β-carboline derivatives, which are studied for their antitumor activity as ksp inhibitors . The exact interaction of Sodium 4-chloro-1-hydroxybutane-1-sulfonate with its targets and the resulting changes are subject to further scientific investigation.
Biochemical Pathways
It is used in the synthesis of compounds that inhibit KSP, a protein involved in cell division The downstream effects of this inhibition are likely to impact cell proliferation, particularly in cancer cells
Result of Action
As a precursor in the synthesis of KSP inhibitors, it may contribute to the inhibition of cell division, particularly in cancer cells
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 4-chloro-1-hydroxybutane-1-sulfonate. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided
生化学分析
Biochemical Properties
Sodium 4-chloro-1-hydroxybutane-1-sulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to synthesize and study antitumor activity of novel tetrahydro-β-carboline derivatives as KSP inhibitors . The compound’s interactions with these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications.
Cellular Effects
Sodium 4-chloro-1-hydroxybutane-1-sulfonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes is essential for its use in research and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 4-chloro-1-hydroxybutane-1-sulfonate change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in in vitro and in vivo studies. Understanding these temporal effects is crucial for optimizing the use of the compound in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of Sodium 4-chloro-1-hydroxybutane-1-sulfonate vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects and can have toxic or adverse effects at high doses. These dosage-dependent effects are important for determining the safe and effective use of the compound in research and potential therapeutic applications .
Transport and Distribution
The transport and distribution of Sodium 4-chloro-1-hydroxybutane-1-sulfonate within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. These interactions are important for understanding the compound’s distribution and its effects on cellular function .
準備方法
Synthetic Routes and Reaction Conditions:
Synthesis from 1-chloro-4-hydroxybutane sulfonic acid: The compound can be synthesized by reacting 1-chloro-4-hydroxybutane sulfonic acid with a base such as sodium hydroxide.
Neutralization: The resulting 4-chloro-1-hydroxybutane sulfonic acid is then neutralized using sodium ions to form the sodium salt.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Substitution Reactions: Sodium 4-chloro-1-hydroxybutane-1-sulfonate can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Major Products:
- The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with hydroxide ions can produce 4-hydroxybutane-1-sulfonate .
類似化合物との比較
- Sodium 4-chloro-1-hydroxybutane sulfonate
- Sodium 4-chloro-1-hydroxybutane-1-sulfonate
Uniqueness:
- Sodium 4-chloro-1-hydroxybutane-1-sulfonate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its stable pH properties make it particularly useful as a buffering agent in biochemical experiments .
特性
CAS番号 |
54322-20-2 |
|---|---|
分子式 |
C4H9ClNaO4S |
分子量 |
211.62 g/mol |
IUPAC名 |
sodium;4-chloro-1-hydroxybutane-1-sulfonate |
InChI |
InChI=1S/C4H9ClO4S.Na/c5-3-1-2-4(6)10(7,8)9;/h4,6H,1-3H2,(H,7,8,9); |
InChIキー |
YCJHDACSGJKCFI-UHFFFAOYSA-N |
SMILES |
C(CC(O)S(=O)(=O)[O-])CCl.[Na+] |
正規SMILES |
C(CC(O)S(=O)(=O)O)CCl.[Na] |
| 54322-20-2 | |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1419030.png)
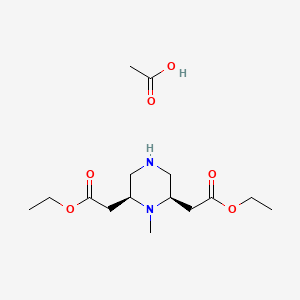
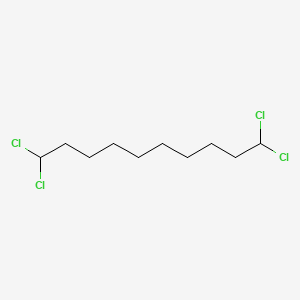
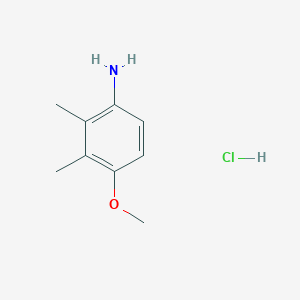
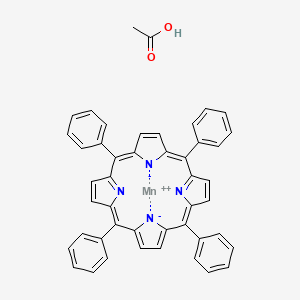
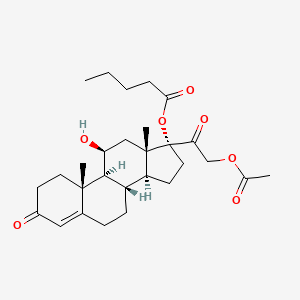
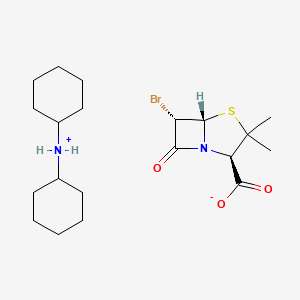
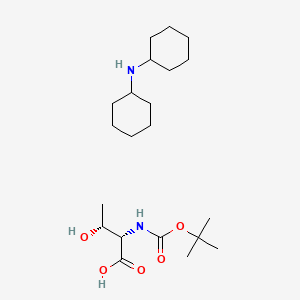
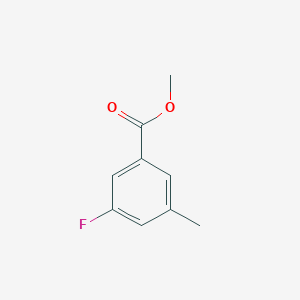
![3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1419045.png)
